molecular formula C7H13NO2S B1395941 (R)-2,2-dimethylthiomorpholine-3-carboxylic acid CAS No. 774243-35-5

(R)-2,2-dimethylthiomorpholine-3-carboxylic acid

Cat. No.: B1395941
CAS No.: 774243-35-5
M. Wt: 175.25 g/mol
InChI Key: PPNGSCRYZMXTEK-RXMQYKEDSA-N
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Description

®-2,2-dimethylthiomorpholine-3-carboxylic acid is a chiral compound with a unique structure that includes a thiomorpholine ring substituted with two methyl groups and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2-dimethylthiomorpholine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the thiomorpholine ring can be formed through intramolecular cyclization reactions. The reaction conditions typically involve the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of ®-2,2-dimethylthiomorpholine-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-2,2-dimethylthiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

    Substitution: The hydrogen atoms on the thiomorpholine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

®-2,2-dimethylthiomorpholine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2,2-dimethylthiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The thiomorpholine ring and carboxylic acid group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-2,2-dimethylthiomorpholine-3-carboxylic acid: The enantiomer of the ®-isomer, with similar chemical properties but different biological activity.

    Thiomorpholine-3-carboxylic acid: Lacks the methyl groups, resulting in different chemical reactivity and biological properties.

    2,2-dimethylmorpholine-3-carboxylic acid: Contains an oxygen atom instead of sulfur, leading to different chemical and biological behavior.

Uniqueness

®-2,2-dimethylthiomorpholine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both methyl groups and a sulfur atom in the thiomorpholine ring

Properties

IUPAC Name

(3R)-2,2-dimethylthiomorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-7(2)5(6(9)10)8-3-4-11-7/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNGSCRYZMXTEK-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NCCS1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](NCCS1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2,2-dimethylthiomorpholine-3-carboxylic acid
Reactant of Route 2
(R)-2,2-dimethylthiomorpholine-3-carboxylic acid
Reactant of Route 3
(R)-2,2-dimethylthiomorpholine-3-carboxylic acid
Reactant of Route 4
(R)-2,2-dimethylthiomorpholine-3-carboxylic acid
Reactant of Route 5
(R)-2,2-dimethylthiomorpholine-3-carboxylic acid
Reactant of Route 6
(R)-2,2-dimethylthiomorpholine-3-carboxylic acid

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